[2-(Methoxycarbonyl)-2-propenyl]tributylstannane
CAS No.: 132841-83-9
Cat. No.: VC21281737
Molecular Formula: C17H34O2Sn
Molecular Weight: 389.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132841-83-9 |
|---|---|
| Molecular Formula | C17H34O2Sn |
| Molecular Weight | 389.2 g/mol |
| IUPAC Name | methyl 2-(tributylstannylmethyl)prop-2-enoate |
| Standard InChI | InChI=1S/C5H7O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
| Standard InChI Key | OVLFNUSZGCRANB-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC |
Introduction
Chemical Properties and Structure
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane, also known by its IUPAC name methyl 2-(tributylstannylmethyl)prop-2-enoate, is characterized by a complex molecular structure that combines organometallic and ester functionalities. The compound consists of a tin atom bonded to three butyl chains and a methoxycarbonyl-substituted propenyl group . Its molecular formula is C17H34O2Sn with a precise molar mass of 389.16 g/mol, though some sources round this to 389.2 g/mol. The compound is registered with the CAS number 132841-83-9, which serves as its unique identifier in chemical databases and literature .
The structural features of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane can be further understood through its chemical representation formulas. Its standard SMILES notation is CCCCSn(CCCC)CC(=C)C(=O)OC, while its standard InChI is InChI=1S/C5H7O2.3C4H9.Sn/c1-4(2)5(6)7-3;31-3-4-2;/h1-2H2,3H3;31,3-4H2,2H3;. These notations provide a standardized way to represent the compound's structure in computer-readable format, facilitating database searches and computational studies.
The compound belongs to the broader class of organotin compounds, which are characterized by the presence of at least one carbon-tin bond. Within this class, [2-(Methoxycarbonyl)-2-propenyl]tributylstannane is specifically categorized as an organotin reagent due to its applications in synthetic organic chemistry. The tributylstannyl group confers specific reactivity patterns that make this compound particularly useful in palladium-catalyzed coupling reactions.
Structural Data and Identifiers
For reference purposes, the key identifiers and structural data of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | [2-(Methoxycarbonyl)-2-propenyl]tributylstannane |
| IUPAC Name | methyl 2-(tributylstannylmethyl)prop-2-enoate |
| Synonyms | 2-[(Tributylstannyl)methyl]-2-propenoic acid methyl ester, 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, methyl ester |
| CAS Number | 132841-83-9 |
| Molecular Formula | C17H34O2Sn |
| Molecular Weight | 389.16 g/mol |
| PubChem Compound ID | 10992753 |
| InChIKey | OVLFNUSZGCRANB-UHFFFAOYSA-N |
This comprehensive set of identifiers enables precise referencing of the compound in scientific literature and chemical databases, ensuring accurate information retrieval for research purposes .
Synthesis and Preparation
The synthesis of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane typically follows well-established organometallic preparation methods that are optimized for the creation of carbon-tin bonds. The most common synthetic approach involves the reaction of a suitable propenyl halide or sulfonate with tributyltin hydride in the presence of a catalyst, often a palladium complex. This reaction proceeds through a radical or organometallic pathway, depending on the specific conditions employed, resulting in the formation of the desired organotin compound with the characteristic tributylstannyl group attached to the methoxycarbonyl-substituted propenyl moiety.
The synthetic route generally requires carefully controlled conditions to achieve high yields and purity. Temperature management is crucial during the reaction process, as excessive heating can lead to unwanted side reactions or decomposition of the organotin product. Similarly, the exclusion of moisture and oxygen is typically necessary to prevent oxidative degradation of reaction intermediates or the final product. These precautions reflect the sensitive nature of organotin chemistry and the need for precise technique in preparation.
Alternative synthetic routes may involve transmetalation reactions, where a more reactive organometallic reagent exchanges its organic group with a tin halide to form the desired tributylstannane derivative. This approach can offer advantages in terms of selectivity and functional group tolerance, though it often requires more expensive or sensitive reagents. The specific choice of synthetic method typically depends on laboratory constraints, scale requirements, and the desired purity of the final product.
Purification Methods
After synthesis, [2-(Methoxycarbonyl)-2-propenyl]tributylstannane typically requires purification to remove residual catalysts, unreacted starting materials, and side products. Common purification techniques include column chromatography on silica gel or alumina, using carefully selected solvent systems that achieve optimal separation of the target compound from impurities. Distillation under reduced pressure may also be employed for larger-scale preparations, though the relatively high molecular weight and potential thermal sensitivity of the compound can make this approach challenging.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 119Sn NMR, are invaluable for confirming the structure and purity of the synthesized compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) may also be employed for purity assessment, though the latter requires that the compound be sufficiently volatile and thermally stable under the analysis conditions.
Applications in Organic Synthesis
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane has found significant applications in the field of organic synthesis, primarily due to its utility in cross-coupling reactions that facilitate the formation of carbon-carbon bonds. The compound serves as a versatile organometallic reagent that can transfer its functionalized organic moiety to various electrophilic partners under suitable catalytic conditions. This reactivity pattern makes it an invaluable tool for constructing complex molecular frameworks that would be challenging to synthesize through alternative methods.
Among the various applications, the most prominent use of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane is in the Stille coupling reaction, a palladium-catalyzed cross-coupling process that joins organotin compounds with organic electrophiles. This reaction has gained widespread adoption in synthetic organic chemistry due to its mild conditions, functional group tolerance, and predictable stereochemical outcomes. The methoxycarbonyl-substituted propenyl moiety in the compound serves as a valuable building block for introducing unsaturated ester functionalities into target molecules, which can undergo further transformations to access diverse structural motifs.
Stille Coupling Reactions
The Stille coupling reaction utilizing [2-(Methoxycarbonyl)-2-propenyl]tributylstannane typically proceeds through a catalytic cycle involving several key steps. The process begins with the oxidative addition of an organic halide or pseudohalide to a palladium(0) catalyst, forming an organopalladium(II) intermediate. This is followed by transmetalation, where the methoxycarbonyl-substituted propenyl group from the organotin reagent transfers to the palladium center, displacing a halide or pseudohalide ligand. The final step involves reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst to continue the cycle.
The versatility of this coupling reaction allows for the incorporation of the methoxycarbonyl-substituted propenyl moiety into diverse molecular scaffolds, including aromatic rings, heterocycles, and other unsaturated systems. This capability has made [2-(Methoxycarbonyl)-2-propenyl]tributylstannane an important reagent in the synthesis of natural products, pharmaceuticals, and functional materials. The reaction typically occurs under relatively mild conditions, often at temperatures between room temperature and 100°C, in the presence of suitable palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands.
Related Organotin Chemistry
The chemistry of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane is part of the broader field of organotin chemistry, which encompasses numerous structurally and functionally diverse compounds. Understanding the relationships between this specific compound and other tributyltin derivatives provides valuable context for appreciating its reactivity patterns and applications. Tributyltin compounds have been extensively studied due to their versatility in organic synthesis and their historical applications in industrial and commercial products.
One closely related class of compounds includes potassium tributylstannate, which can be prepared by the deprotonation of tributylstannane with potassium hydride . These stannate complexes exhibit distinct reactivity patterns compared to neutral organotin compounds, often showing enhanced nucleophilicity that can be advantageous in certain synthetic applications. The relationship between neutral tributyltin compounds and their corresponding stannate complexes offers additional synthetic opportunities through complementary reactivity profiles.
Another relevant aspect of organotin chemistry involves the formation of thiolate derivatives, such as (benzenethiolato)tributyltin, which can serve as precursors for the synthesis of transition metal complexes containing bridging thiolate ligands . These transformations highlight the versatility of tributyltin chemistry beyond traditional carbon-carbon bond-forming reactions, extending into areas of coordination chemistry and materials science. The ability of organotin compounds to participate in diverse chemical transformations underscores their importance as versatile synthetic intermediates.
Structure-Reactivity Relationships
The reactivity of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane and related organotin compounds is significantly influenced by the nature of the organic groups attached to the tin atom. The three butyl chains contribute to the compound's solubility in organic solvents and provide steric protection to the tin center, which can affect the rate and selectivity of transmetalation processes. Meanwhile, the methoxycarbonyl-substituted propenyl group represents the transferable fragment in coupling reactions, with its reactivity modulated by the electron-withdrawing effect of the ester functionality.
Understanding these structure-reactivity relationships is crucial for predicting the behavior of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane in various synthetic contexts. For instance, the electronic properties of the methoxycarbonyl group can influence the rate of transmetalation during Stille coupling reactions, potentially requiring adjustment of reaction conditions to achieve optimal results. Similarly, the steric bulk of the tributyltin moiety can affect the approach of the catalytic metal center, influencing the regioselectivity and stereoselectivity of the coupling process.
Recent Research and Developments
Contemporary research involving [2-(Methoxycarbonyl)-2-propenyl]tributylstannane has explored innovative applications that extend beyond traditional Stille coupling chemistry. These investigations aim to address the limitations of conventional approaches while expanding the synthetic utility of this versatile organotin reagent. Recent developments include modifications to the catalytic systems used in coupling reactions, exploration of alternative reaction media, and novel transformations that leverage the unique reactivity of the compound.
One area of ongoing research involves the development of more efficient and environmentally benign catalytic systems for Stille couplings using [2-(Methoxycarbonyl)-2-propenyl]tributylstannane. Traditional palladium catalysts, while effective, often require relatively high loadings and generate metallic waste that poses disposal challenges. Newer approaches have explored alternative transition metal catalysts, ligand designs that enable lower catalyst loadings, and recyclable catalytic systems that reduce environmental impact. These advancements aim to make the synthetic applications of the compound more sustainable and economically viable for larger-scale processes.
Another research direction focuses on expanding the scope of transformations accessible through [2-(Methoxycarbonyl)-2-propenyl]tributylstannane beyond traditional cross-coupling reactions. This includes investigations into tandem processes that combine the Stille coupling with subsequent transformations in a one-pot sequence, enabling more efficient access to complex structural motifs. Additionally, researchers have explored the compatibility of this organotin reagent with emerging synthetic methodologies such as photoredox catalysis and electrochemical activation, potentially unlocking novel reactivity patterns under mild conditions.
Addressing Toxicity Concerns
A significant focus of current research involves developing alternatives that maintain the synthetic utility of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane while mitigating the toxicity concerns associated with organotin compounds. One approach involves the design of structurally modified analogs where the tributyltin moiety is replaced with less toxic organometallic groups that still enable effective transmetalation in cross-coupling reactions. Another strategy explores the development of solid-supported variants of the reagent, where the organotin functionality is tethered to an insoluble polymer or inorganic matrix, facilitating handling, recovery, and recycling while minimizing exposure risks.
Complementary efforts have focused on developing reaction conditions that minimize the formation of toxic tin byproducts or enable their efficient removal from reaction mixtures. This includes the exploration of scavenging agents that selectively bind tin residues, allowing for their simple filtration from the reaction mixture, as well as biphasic reaction systems that sequester tin byproducts in a separate phase from the desired products. These approaches aim to address one of the primary practical limitations of Stille coupling chemistry involving [2-(Methoxycarbonyl)-2-propenyl]tributylstannane, which is the challenge of removing tin-containing impurities from the final products.
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